molecular formula C16H14F2O B1327417 3',5'-Difluoro-3-(2-methylphenyl)propiophenone CAS No. 898790-14-2

3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327417
CAS No.: 898790-14-2
M. Wt: 260.28 g/mol
InChI Key: QVYABUASVYJHLY-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O It is a derivative of propiophenone, characterized by the presence of two fluorine atoms at the 3’ and 5’ positions of the phenyl ring and a methyl group at the 2-position of the phenyl ring

Preparation Methods

The synthesis of 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,5’-difluorobenzaldehyde and 2-methylphenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3’,5’-difluorobenzaldehyde and 2-methylphenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’,5’-Difluoro-3-(2-methylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3’,5’-Difluoro-3-(2-methylphenyl)propiophenone can be compared with other similar compounds, such as:

    3’,5’-Difluorobenzophenone: This compound lacks the methyl group at the 2-position, resulting in different chemical properties and reactivity.

    2-Methyl-3’,5’-difluorobenzophenone: Similar to 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone but with variations in the position of the methyl group, affecting its chemical behavior.

    3’,5’-Difluoroacetophenone: This compound has a simpler structure with only one phenyl ring, leading to different applications and reactivity.

The uniqueness of 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYABUASVYJHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644047
Record name 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-14-2
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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